1,3-Dichloro-4-difluoromethoxy-2,5,6-trifluorobenzene
Overview
Description
1,3-Dichloro-4-difluoromethoxy-2,5,6-trifluorobenzene (1,3-DCF-2,5,6-TFB) is a halogenated aromatic compound that has been widely studied in recent years due to its potential applications in scientific research. It is a highly fluorinated aromatic compound which has a unique set of physical and chemical properties, making it an attractive option for a variety of scientific applications.
Scientific Research Applications
1,3-DCF-2,5,6-TFB has been used in a variety of scientific research applications due to its unique physical and chemical properties. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a ligand in the preparation of metal complexes. It has also been used in studies of the photochemistry of halogenated aromatic compounds, as well as in the synthesis of pharmaceuticals. Additionally, it has been used in studies of the effects of halogenated aromatic compounds on the environment.
Mechanism Of Action
The mechanism of action of 1,3-DCF-2,5,6-TFB is complex and not fully understood. It is believed to interact with proteins and other molecules in the cell, resulting in a variety of biochemical and physiological effects. It is also believed to be metabolized in the body, resulting in the formation of other compounds which may have their own unique effects on the body.
Biochemical And Physiological Effects
1,3-DCF-2,5,6-TFB has been shown to have a variety of biochemical and physiological effects. It has been shown to act as an inhibitor of some enzymes, including cytochrome P450 and NADH oxidase. It has also been shown to have anti-inflammatory, antioxidant, and anti-cancer effects. In addition, it has been shown to have an effect on the immune system, as well as on the nervous system.
Advantages And Limitations For Lab Experiments
1,3-DCF-2,5,6-TFB has several advantages and limitations when used in laboratory experiments. One of the main advantages is its relatively low cost, making it an attractive option for research. Additionally, it is relatively stable and has a low toxicity, making it safe to use in laboratory experiments. However, it is not as soluble in water as some other compounds, making it difficult to use in water-based experiments. Additionally, its unique properties can make it difficult to work with in some cases.
Future Directions
1,3-DCF-2,5,6-TFB has a variety of potential future directions for scientific research. One potential direction is to further explore its biochemical and physiological effects, in order to better understand its mechanism of action. Additionally, further research could be done to explore its potential applications in the pharmaceutical industry, as well as its potential environmental effects. Finally, further research could be done to explore its potential uses in organic synthesis and catalysis.
properties
IUPAC Name |
1,5-dichloro-2-(difluoromethoxy)-3,4,6-trifluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HCl2F5O/c8-1-3(10)2(9)6(15-7(13)14)5(12)4(1)11/h7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLBCMFKLYUSCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)F)Cl)F)F)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HCl2F5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dichloro-4-difluoromethoxy-2,5,6-trifluorobenzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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